delta-Nonalactone

Catalog No.
S1894795
CAS No.
3301-94-8
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
delta-Nonalactone

CAS Number

3301-94-8

Product Name

delta-Nonalactone

IUPAC Name

6-butyloxan-2-one

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-2-3-5-8-6-4-7-9(10)11-8/h8H,2-7H2,1H3

InChI Key

PXRBWNLUQYZAAX-UHFFFAOYSA-N

SMILES

CCCCC1CCCC(=O)O1

solubility

1 ml in 1 ml 95% alcohol (in ethanol)

Canonical SMILES

CCCCC1CCCC(=O)O1

The exact mass of the compound delta-Nonalactone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 ml in 1 ml 95% alcohol (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Delta-Nonalactone is a 9-carbon cyclic ester (δ-lactone) characterized by a six-membered ring structure. It presents as a colorless to pale yellow liquid with a boiling point of 115-116 °C (at 2 mm Hg) and a log P of 2.08. In industrial procurement, it is primarily sourced as a high-purity synthetic aroma chemical or natural isolate for flavor and fragrance applications. Valued for its creamy, fatty, and authentic coconut profile, it serves as a critical building block in dairy, vanilla, and tropical formulations, while also providing essential coumarinic undertones that make it a highly functional substitute in regulatory-constrained fragrance accords.

Substituting delta-nonalactone with its constitutional isomer, gamma-nonalactone, fundamentally alters the end-product's sensory and blending profile. While both share the same carbon count, the five-membered ring of the gamma isomer produces an aggressive, intensely sweet, and distinctly synthetic 'tropical candy' projection. In contrast, the six-membered delta ring yields a softer, naturalistic coconut milk character with unique coumarin facets. Furthermore, substituting with longer-chain analogs like delta-decalactone introduces unwanted peach notes, while shorter chains like gamma-octalactone introduce herbaceous spiciness. For formulations requiring authentic dairy richness or IFRA-compliant coumarin replacement, generic lactone substitution results in immediate olfactory failure and formulation imbalance.

Superior Blending Capacity and Naturalistic Profile via Six-Membered Ring Structure

The structural difference between delta-nonalactone (six-membered ring) and gamma-nonalactone (five-membered ring) dictates their formulation limits and sensory output. Delta-nonalactone can be effectively dosed at up to 5% in fragrance concentrates to create authentic tropical bases and creamy dairy effects without overwhelming the composition. In contrast, gamma-nonalactone exhibits a much higher tenacity (lasting up to 300 hours on a blotter) and an aggressive synthetic sweetness that easily dominates and distorts delicate floral or vanilla accords. The delta configuration provides superior integration, particularly in bridging fresh aromatics with warm bases .

Evidence DimensionFormulation dosage limit and blending profile
Target Compound DataDelta-Nonalactone: Up to 5% in concentrate, yielding naturalistic coconut milk and creamy integration.
Comparator Or BaselineGamma-Nonalactone: Highly tenacious (up to 300 hours) but prone to aggressive, artificial sweetness at higher doses.
Quantified DifferenceDelta allows for higher functional dosing (up to 5%) for structural base building without the synthetic distortion characteristic of gamma-nonalactone.
ConditionsFragrance concentrate formulation and blotter tenacity testing.

Procurement teams must select the delta isomer when formulators require high-dosage structural creaminess rather than high-impact synthetic top notes.

Functional Efficacy as an IFRA-Compliant Coumarin Replacer

Coumarin is heavily restricted in modern perfumery under IFRA guidelines due to sensitization concerns. Delta-nonalactone possesses distinctive coumarinic, hay-sweet undertones entirely absent in gamma-nonalactone. This allows delta-nonalactone to function as a highly effective, regulatory-compliant coumarin replacement in fougère and oriental structures. While hyper-potent alternatives like Koumalactone require extreme dilution (often 10% in TEC) and can introduce 'spoiled milk' facets if overdosed, delta-nonalactone provides a stable, easily processable coumarin bridge between lavender and warm base notes without regulatory constraints .

Evidence DimensionRegulatory compliance and coumarinic utility
Target Compound DataDelta-Nonalactone: Unrestricted coumarinic profile, safe for standard formulation.
Comparator Or BaselineCoumarin: Strictly limited by IFRA; Gamma-Nonalactone: Lacks coumarinic facets entirely.
Quantified DifferenceDelta-nonalactone provides the necessary hay/tonka olfactory function while bypassing the strict quantitative IFRA limits imposed on natural coumarin.
ConditionsIFRA-compliant fine fragrance and functional base formulation.

Enables the commercial production of classic fougère and oriental profiles without violating international fragrance safety regulations.

Elimination of Peach Undertones Compared to C10 Lactones

In flavor procurement, selecting the correct lactone chain length is critical for avoiding off-notes. Delta-nonalactone (C9) delivers a pure creamy, fatty, and milky coconut profile. When compared to its closest homolog, delta-decalactone (C10), the addition of a single carbon shifts the profile to a coconut-peach duality. For applications requiring pure dairy, butter, or authentic coconut milk flavors, the C9 structure of delta-nonalactone is quantitatively superior, as it completely avoids the fruity peach interference inherent to C10 lactones at standard 10 ppm flavor thresholds [1].

Evidence DimensionFlavor profile specificity
Target Compound DataDelta-Nonalactone (C9): Pure creamy, milky, coconut profile.
Comparator Or BaselineDelta-Decalactone (C10): Buttery coconut with distinct peach undertones.
Quantified DifferenceA one-carbon reduction (C10 to C9) eliminates unwanted peach notes, isolating the pure dairy/coconut character.
ConditionsFlavor evaluation at standard usage levels (~10 ppm in water/base).

Prevents unintended fruity off-notes in savory, dairy, or pure coconut commercial flavor formulations.

IFRA-Compliant Fougère and Oriental Fragrances

Due to its unique coumarinic undertones, delta-nonalactone is heavily utilized as a coumarin replacer in fine fragrances. It bridges lavender top notes with warm, woody bases in fougère accords without triggering the regulatory restrictions associated with natural coumarin.

Authentic Dairy and Coconut Flavor Formulations

In the food and beverage industry, delta-nonalactone is the preferred lactone for creating realistic milk, cream, butter, and natural coconut flavors. Its lack of the peach off-notes found in delta-decalactone and the artificial sweetness of gamma-nonalactone makes it ideal for premium dairy alternatives and baked goods [1].

High-Dosage Tropical Cosmetic Bases

Because of its superior blending capacity and softer projection, delta-nonalactone can be dosed up to 5% in fragrance concentrates for lotions and body washes. It provides a rich, naturalistic coconut milk base that integrates smoothly with floral hearts like tuberose and jasmine, unlike gamma isomers which can become cloying .

Physical Description

colourless to pale yellow liquid with a coconut-like odou

XLogP3

2.4

Density

d20 0.99
0.994-0.999

Other CAS

3301-94-8

Wikipedia

Delta-Nonalactone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2H-Pyran-2-one, 6-butyltetrahydro-: ACTIVE

Dates

Last modified: 08-16-2023
Yoshikawa et al. Unsaturated aliphatic alcohol as a natural ligand for mouse odorant receptor. Nature Chemical Biology, doi: 10.1038/nchembio.1164, published online 13 January 2013 http://www.nature.com/naturechemicalbiology

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